molecular formula C23H28N4O2S B2561838 1-((3-methylbenzyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine CAS No. 1396874-65-9

1-((3-methylbenzyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Cat. No. B2561838
CAS RN: 1396874-65-9
M. Wt: 424.56
InChI Key: UBJMBCSVCUQFHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-methylbenzyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit a range of biochemical and physiological effects, making it of great interest to researchers in the pharmaceutical industry.

Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine, a six-membered nitrogen-containing heterocycle, is a core structure in many pharmacologically active compounds. Piperazine derivatives have been explored for their potential in treating various diseases due to their diverse pharmacological properties. These derivatives have been investigated for their antipsychotic, antidepressant, anticancer, antiviral, anti-inflammatory, and antidiabetic activities, among others. Modifications to the piperazine nucleus significantly affect the medicinal potential of the resulting molecules, highlighting the importance of this scaffold in drug discovery (Rathi et al., 2016; Girase et al., 2020).

Antioxidant Capacity and Reaction Pathways

The ABTS/PP decolorization assay, a method used to measure antioxidant capacity, has highlighted the importance of understanding reaction pathways in evaluating antioxidant activities. Some antioxidants can form coupling adducts with ABTS•+, while others may undergo oxidation without coupling. This distinction is crucial for accurately assessing the total antioxidant capacity of compounds and their potential applications in mitigating oxidative stress-related conditions (Ilyasov et al., 2020).

Cytochrome P450 Enzyme Inhibitors

Piperazine derivatives have been evaluated for their role as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism. The selectivity of these inhibitors is essential for understanding drug-drug interactions and developing safer therapeutic agents. Piperazine-based compounds demonstrate the potential to selectively inhibit specific CYP isoforms, which is vital for the pharmacokinetics and pharmacodynamics of drugs (Khojasteh et al., 2011).

Anti-mycobacterial Activity

Piperazine and its analogues have shown promise in anti-mycobacterial research, particularly against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine-based compounds in addressing the global challenge of tuberculosis and the need for new therapeutic options (Girase et al., 2020).

properties

IUPAC Name

1-[(3-methylphenyl)methylsulfonyl]-4-[2-(2-phenylimidazol-1-yl)ethyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2S/c1-20-6-5-7-21(18-20)19-30(28,29)27-16-13-25(14-17-27)12-15-26-11-10-24-23(26)22-8-3-2-4-9-22/h2-11,18H,12-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJMBCSVCUQFHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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